Alprenolol tartrate, (R)- is a beta-adrenergic antagonist, primarily utilized in the treatment of cardiovascular conditions such as hypertension and arrhythmias. This compound is a stereoisomer of alprenolol, with the molecular formula and a molecular weight of approximately 399.44 g/mol. The compound is characterized by its specific stereochemistry, which plays a critical role in its pharmacological activity.
Alprenolol tartrate is classified as a pharmaceutical agent and falls under the category of beta-blockers. It was developed by AstraZeneca and is now available as a generic drug. The tartrate salt form enhances its solubility and stability, making it suitable for therapeutic applications. The compound has been studied for its effects on beta-adrenoreceptors, with the (R)-enantiomer showing significantly lower activity compared to its (S)-counterpart .
The synthesis of alprenolol tartrate typically involves several organic chemistry techniques, including:
The molecular structure of alprenolol tartrate can be represented as follows:
The stereochemistry of alprenolol tartrate is crucial for its interaction with biological targets, with the (R)-form being less active than the (S)-form .
Alprenolol tartrate participates in various chemical reactions relevant to its pharmacological activity:
These reactions are essential for understanding the drug's mechanism of action and its pharmacokinetics.
Alprenolol functions primarily as a non-selective beta-adrenergic antagonist. Its mechanism includes:
The effectiveness of (R)-alprenolol is significantly lower than that of (S)-alprenolol; studies indicate that (R)-alprenolol has about 100 times less potency in blocking beta-adrenoreceptors .
These properties are critical for formulating effective pharmaceutical products.
Alprenolol tartrate is primarily used in clinical settings for:
Its role as a beta-blocker makes it invaluable in both therapeutic contexts and scientific research aimed at understanding cardiovascular diseases .
(R)-Alprenolol tartrate is a stereochemically defined pharmaceutical compound formed as a salt between the beta-adrenergic antagonist (R)-alprenolol and (2R,3R)-tartaric acid. The molecular formula is C₁₉H₂₉NO₈, corresponding to a molecular weight of 399.44 g/mol. This represents a 1:1 molecular complex where the protonated secondary amine of (R)-alprenolol forms an ionic bond with the carboxylate group of L-tartaric acid, while hydrogen bonding further stabilizes the crystalline structure [2].
The compound exhibits defined chiral centers: one at the alprenolol moiety's beta-hydroxy secondary alcohol (C2 position) and two within the tartrate counterion. The absolute configuration is designated as (R) for the alprenolol component and (2R,3R) for the tartaric acid component. This specific stereochemical pairing is critical for the compound's physicochemical behavior and biological interactions. The structural identity is comprehensively represented by standardized chemical identifiers:
Table 1: Molecular Identification of (R)-Alprenolol Tartrate
Identifier | Specification |
---|---|
Systematic Name | (2R)-1-[(1-Methylethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol (2R,3R)-2,3-dihydroxybutanedioate |
Molecular Formula | C₁₉H₂₉NO₈ |
Molecular Weight | 399.44 g/mol |
CAS Registry Number | 100897-05-0 |
Chiral Centers | Alprenolol moiety: C2 (R-configuration); Tartrate: C2 (R), C3 (R) |
The (R) and (S) enantiomers of alprenolol tartrate exhibit identical connectivity in their molecular structures yet display divergent physicochemical behaviors due to chiral discrimination in molecular interactions. Both enantiomers share the tartrate counterion but differ in spatial orientation at the alprenolol chiral center. The tartrate salt form significantly enhances aqueous solubility compared to the free base, with the (R)-enantiomer demonstrating approximately 15-20% higher solubility in polar solvents like DMSO and water than its (S)-counterpart under identical conditions [2] [3]. This divergence arises from differential crystal packing efficiencies and hydration energies imparted by chiral configuration.
Thermal analysis reveals distinct melting profiles: the (R)-enantiomer salt melts sharply at 128-130°C with minimal decomposition, while the (S)-enantiomer exhibits broader phase transitions beginning at 122°C. Solid-state stability studies indicate superior long-term stability for (R)-alprenolol tartrate under recommended storage conditions (0-4°C short-term; -20°C long-term), retaining >95% chemical potency after three years. The (S)-enantiomer shows approximately 10% higher degradation rates under accelerated stability conditions (40°C/75% RH), forming oxidative byproducts [2] [3].
Spectroscopic differentiation is most pronounced in chiral environments. Circular dichroism spectra show mirror-image Cotton effects at 275 nm and 225 nm, confirming enantiomeric relationship. X-ray crystallography verifies the (R)-configuration at the alprenolol moiety, with the protonated amine nitrogen positioned 2.81Å from the tartrate carboxylate oxygen, facilitating strong ion pairing. This spatial arrangement influences dissolution kinetics, with the (R)-enantiomer exhibiting 25% faster dissolution rates in simulated gastric fluid [2].
Table 3: Comparative Physicochemical Properties of Alprenolol Tartrate Enantiomers
Property | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
Solubility (DMSO) | 85 mg/mL | 72 mg/mL |
Melting Point | 128-130°C (sharp) | 122-125°C (broad) |
Specific Rotation | [α]₂₀D = +32.5° (c=1, MeOH) | [α]₂₀D = -34.1° (c=1, MeOH) |
Dissolution Rate | 25% faster in simulated gastric fluid | Standard dissolution profile |
Storage Stability | >95% potency retention (3 years, -20°C) | ~85% potency retention (3 years, -20°C) |
The molecular basis for these differences lies in the enantiomers' interaction with chiral environments. (R)-alprenolol's spatial orientation facilitates more efficient hydration shell formation, enhancing aqueous dissolution. Its crystalline structure exhibits denser hydrogen-bonding networks with tartrate (O-H···O distance = 1.87Å versus 1.94Å in S-form), contributing to superior thermal stability. These subtle yet consequential distinctions underscore the importance of stereochemical consideration in pharmaceutical development [2] [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7